Fmoc-Asp(OAll)-OH
CAS No.: 146982-24-3
Cat. No.: VC21550929
Molecular Formula: C22H21NO6
Molecular Weight: 395.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 146982-24-3 |
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Molecular Formula | C22H21NO6 |
Molecular Weight | 395.4 g/mol |
IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid |
Standard InChI | InChI=1S/C22H21NO6/c1-2-11-28-20(24)12-19(21(25)26)23-22(27)29-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19H,1,11-13H2,(H,23,27)(H,25,26)/t19-/m0/s1 |
Standard InChI Key | FBNFRRNBFASDKS-IBGZPJMESA-N |
Isomeric SMILES | C=CCOC(=O)C[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES | C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES | C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Chemical Identity and Structural Properties
Fmoc-Asp(OAll)-OH consists of an aspartic acid residue with an N-terminal Fmoc (9-fluorenylmethoxycarbonyl) protecting group and a β-carboxyl allyl ester. This dual protection strategy allows for selective deprotection during peptide synthesis.
Basic Chemical Properties
The fundamental chemical characteristics of Fmoc-Asp(OAll)-OH are presented in the following table:
Property | Value |
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Chemical Name | N-Fmoc-L-aspartic acid 4-allyl ester |
CAS Number | 146982-24-3 |
Molecular Formula | C₂₂H₂₁NO₆ |
Molecular Weight | 395.41 g/mol |
Physical Form | Solid |
Melting Point | 111-115°C |
Optical Rotation | -27° (c=1 in DMF) |
Storage Conditions | 2°C to 8°C |
Purity (typical) | ≥98% |
The IUPAC name of this compound is (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxo-4-prop-2-enoxybutanoic acid , reflecting its stereochemistry and functional groups arrangement.
Structural Features
Fmoc-Asp(OAll)-OH possesses several key structural elements that contribute to its utility in peptide synthesis:
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The Fmoc group protects the α-amino group of aspartic acid, preventing unwanted reactions during peptide coupling
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The allyl ester (OAll) selectively protects the β-carboxyl group of aspartic acid
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The α-carboxyl group remains free for peptide bond formation
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The L-configuration at the α-carbon maintains the natural stereochemistry of aspartic acid found in most proteins
Applications in Peptide Synthesis
Fmoc-Asp(OAll)-OH serves crucial functions in modern peptide synthesis, particularly in contexts requiring precise control over aspartic acid residues.
Role in Solid-Phase Peptide Synthesis
In SPPS, Fmoc-Asp(OAll)-OH is primarily employed for introducing aspartic acid residues while maintaining orthogonal protection strategies. The Fmoc group provides temporary protection of the α-amino group, which can be selectively removed under mild basic conditions using piperidine or other secondary amines, without affecting the allyl ester protection on the side chain .
The compound is particularly valuable because:
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It enables selective deprotection and coupling strategies
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The allyl ester protecting group can be removed using palladium(0) catalysts under mild conditions
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This selective deprotection allows for the synthesis of complex peptides without compromising sensitive functionalities
Prevention of Aspartimide Formation
Perhaps the most significant application of Fmoc-Asp(OAll)-OH is in preventing aspartimide formation, which represents one of the most serious side reactions during Fmoc-based peptide synthesis . Aspartimide formation occurs when the peptide sequence containing aspartic acid is exposed to strong base, leading to an unwanted cyclization reaction.
This problem is particularly pronounced in:
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Synthesis of long peptides
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Sequences containing multiple aspartic acid residues
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Aspartic acid followed by glycine (Asp-Gly) sequences
The allyl ester protection significantly reduces this side reaction compared to traditional tert-butyl (tBu) protection strategies .
Research Findings on Aspartimide Prevention
Significant research has been conducted on the effectiveness of various aspartic acid protecting strategies, including the use of allyl esters like in Fmoc-Asp(OAll)-OH.
Comparative Effectiveness Studies
Research has quantified the effectiveness of various protecting groups in preventing aspartimide formation during peptide synthesis, as shown in the following table:
Asp(OR) R | Aspartimide per cycle for X = Asn (%) | d-Asp for X = Asn (%) | Aspartimide per cycle for X = Arg (%) | d-Asp for X = Arg (%) |
---|---|---|---|---|
tBu | 1.65 | 9.1 | 1.24 | 25.1 |
Mpe | 0.49 | 4.2 | 0.4 | 11.0 |
Epe | 0.19 | 2.2 | 0.13 | 3.1 |
Bno | 0.06 | 0.9 | 0.06 | 1.4 |
Table adapted from published research on aspartimide formation rates with different protecting groups .
These findings demonstrate that specialized protecting groups can significantly reduce aspartimide formation compared to the standard tert-butyl (tBu) protection. While this table doesn't specifically include allyl ester protection, additional research has established that allyl esters offer advantages in certain synthetic contexts.
Acidic Modifiers Research
Studies have found that adding acidic modifiers during the synthesis process can further reduce aspartimide formation when using Fmoc-protected aspartic acid derivatives . This complementary approach can enhance the effectiveness of the allyl ester protection strategy.
Comparative Analysis with Other Protecting Groups
The selection of appropriate protecting groups for aspartic acid is critical in peptide synthesis strategies.
Advantages of Allyl Ester Protection
Compared to other common protecting groups for the β-carboxyl of aspartic acid, the allyl ester in Fmoc-Asp(OAll)-OH offers several advantages:
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Selective removal under mild conditions using palladium(0) catalysts
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Orthogonal deprotection strategy to Fmoc removal conditions
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Reduced aspartimide formation compared to tert-butyl protection
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Compatibility with a wide range of functional groups commonly found in peptides
Comparison with Alternative Protection Strategies
Different approaches to aspartic acid protection have been developed, each with specific applications:
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Fmoc-Asp(OtBu)-OH: More commonly used but more prone to aspartimide formation
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Backbone protection strategies like Hmb or Dmb: Used when severe aspartimide problems are encountered
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Specialized β-carboxyl protecting groups: Designed specifically to minimize aspartimide formation
The optimal choice depends on the specific peptide sequence, synthesis strategy, and downstream applications.
Applications in Modern Peptide Research
Fmoc-Asp(OAll)-OH has found increasingly sophisticated applications in contemporary peptide research.
Complex Peptide Synthesis
The compound enables the synthesis of challenging peptides with multiple aspartic acid residues, particularly in sequences where aspartimide formation would otherwise be problematic. This capability has expanded the range of peptides that can be reliably synthesized using Fmoc chemistry.
Bioactive Peptide Development
By enabling the reliable incorporation of aspartic acid residues, Fmoc-Asp(OAll)-OH contributes to the synthesis of various bioactive peptides used in:
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Pharmaceutical research and development
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Immunological studies requiring custom peptide antigens
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Structure-activity relationship investigations
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Development of peptide-based therapeutics and diagnostics
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